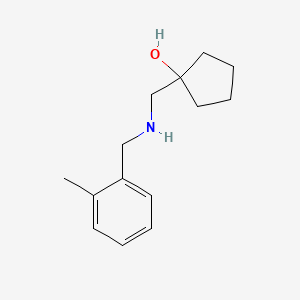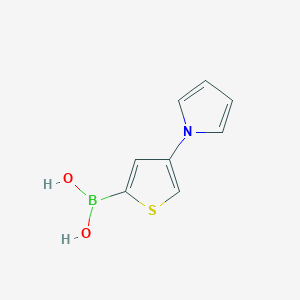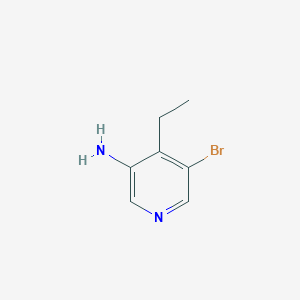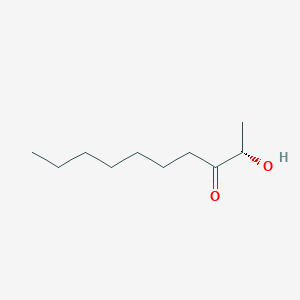
2S-Hydroxydecan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2S-Hydroxydecan-3-one is an aliphatic alcohol with the molecular formula C10H20O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is known for its role in the chemical ecology of certain beetle species, where it functions as a pheromone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2S-Hydroxydecan-3-one typically involves the reduction of a corresponding ketone or the hydroxylation of a decanone precursor. One common method is the enantioselective reduction of 2-decanone using a chiral catalyst to produce the desired (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes using enzymes that can selectively hydroxylate decanone substrates. These methods are advantageous due to their high selectivity and environmentally friendly nature.
Analyse Chemischer Reaktionen
Types of Reactions
2S-Hydroxydecan-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form a diol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a leaving group for substitution reactions.
Major Products
Oxidation: Produces decanoic acid or 2-decanone.
Reduction: Produces 2,3-decanediol.
Substitution: Produces various substituted decanones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2S-Hydroxydecan-3-one has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Functions as a pheromone in certain beetle species, aiding in the study of insect behavior and communication.
Industry: Used in the synthesis of fragrances and flavors due to its pleasant odor.
Wirkmechanismus
The mechanism of action of 2S-Hydroxydecan-3-one as a pheromone involves its interaction with specific olfactory receptors in insects. These receptors are part of a signaling pathway that triggers behavioral responses such as attraction or aggregation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxyoctan-3-one
- 2,3-Octanediol
- 2-Decanone
Uniqueness
2S-Hydroxydecan-3-one is unique due to its specific chiral configuration, which imparts distinct biological activity compared to its non-chiral or differently chiral analogs. Its role as a pheromone in beetles also sets it apart from other similar compounds that may not have the same ecological function.
Eigenschaften
Molekularformel |
C10H20O2 |
|---|---|
Molekulargewicht |
172.26 g/mol |
IUPAC-Name |
(2S)-2-hydroxydecan-3-one |
InChI |
InChI=1S/C10H20O2/c1-3-4-5-6-7-8-10(12)9(2)11/h9,11H,3-8H2,1-2H3/t9-/m0/s1 |
InChI-Schlüssel |
WDQKPFOXMDAVIN-VIFPVBQESA-N |
Isomerische SMILES |
CCCCCCCC(=O)[C@H](C)O |
Kanonische SMILES |
CCCCCCCC(=O)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


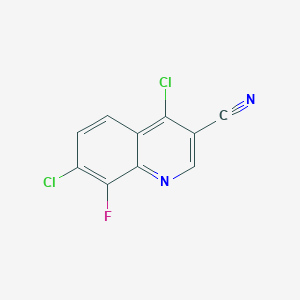
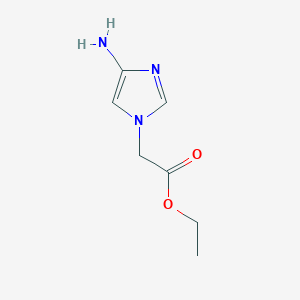
![Methyl 7-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate](/img/structure/B13340005.png)
![6-Fluoro-3,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13340012.png)
![5-Cyclopropylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13340023.png)

![2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanamide](/img/structure/B13340028.png)



